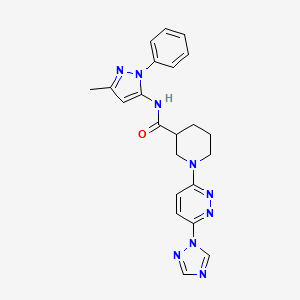

![molecular formula C13H7F3N4O2 B2793771 3-(Pyridin-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 1540425-18-0](/img/structure/B2793771.png)

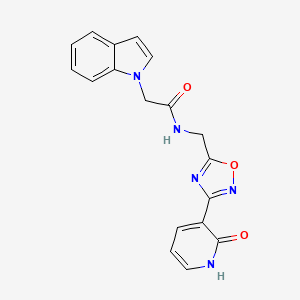

3-(Pyridin-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Pyridin-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, also known as PTP, is a pyrazolo[1,5-a]pyrimidine derivative that has demonstrated potential as a therapeutic agent in various scientific studies. This compound is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that regulate the phosphorylation state of proteins. PTP is a promising compound for the treatment of various diseases, including cancer and autoimmune disorders.

Applications De Recherche Scientifique

Synthesis of Energetic Ionic Compounds

Field

Organic Chemistry

Application

The compound is used in the synthesis of energetic ionic compounds .

Method

A practical synthesis of 3,4-diamino-6-azido-1H-pyrazolo[4,3-c]pyridin-5-ium energetic ionic compounds is reported .

Results

The synthesized compounds show good detonation performances and low sensitivities . This synthetic strategy could be employed for the synthesis of fused pyridinyl azides .

Photocatalytic Hydrogen Evolution

Field

Materials Chemistry

Application

The compound is used in the synthesis of a zinc–organic framework for efficient photocatalytic hydrogen evolution .

Method

A three-dimensional zinc–organic framework was successfully synthesized based on 1,3,6,8-tetra (pyridin-4-yl)pyrene .

Results

The synthesized compound exhibited a good light absorption with an absorption edge at approximately 600 nm . It showed high activity for H2 production with TEOA as a sacrificial agent .

Asymmetric [3 + 3] Annulation

Application

This compound is used in an asymmetric [3 + 3] annulation protocol .

Method

The protocol allows the formation of trifluoromethylated pyrazolo [3,4-b]pyridin-6-ones with two adjacent tertiary stereocenters .

Results

The results show moderate to high yields (up to 90%), enantioselectivities (up to 97% ee), and diastereoselectivity .

Synthesis of Novel Fungicides

Field

Medicinal Chemistry

Application

The compound is used in the synthesis of novel fungicides .

Method

A series of novel 5- (2-chloroethyl)-1-phenyl-6- (pyridin-4-yl)-1,5-dihydro-4H-pyrazolo [3,4-d]pyrimidin-4-one derivatives were synthesized .

Results

The synthesized compounds were evaluated for their antifungal activities .

Propriétés

IUPAC Name |

3-pyridin-4-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F3N4O2/c14-13(15,16)10-9(12(21)22)5-18-11-8(6-19-20(10)11)7-1-3-17-4-2-7/h1-6H,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKUZKFSBZCTRFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=C3N=CC(=C(N3N=C2)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Pyridin-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2793692.png)

![3-(4-Fluorophenyl)-1-phenylimidazo[1,5-a]pyridine](/img/structure/B2793693.png)

![2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2793694.png)

![3-[(3,4-Dichlorophenyl)methyl]-8-(2-hydroxyethyl)-1,6,7-trimethyl-1,3,5-trihyd ro-4-imidazolino[1,2-h]purine-2,4-dione](/img/no-structure.png)

![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(1-phenylethyl)piperidine-4-carboxamide oxalate](/img/structure/B2793705.png)

![(Z)-3-(4-Chlorophenyl)-2-cyano-N-[6-(difluoromethylsulfanyl)-1,3-benzothiazol-2-yl]prop-2-enamide](/img/structure/B2793709.png)